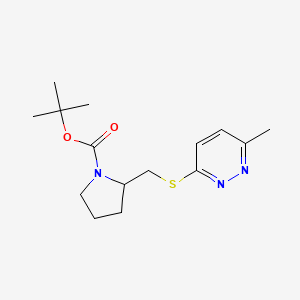
6,7-Dimethoxyisoquinolin-4-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dimethoxyisoquinolin-4-OL is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of two methoxy groups at positions 6 and 7, and a hydroxyl group at position 4 on the isoquinoline skeleton. It has a molecular formula of C11H11NO3 and a molecular weight of 205.21 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyisoquinolin-4-OL typically involves multiple steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction cyclization.
Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the methoxy positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed:
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of dihydroisoquinoline derivatives.
Substitution: Formation of halogenated isoquinoline derivatives
科学的研究の応用
6,7-Dimethoxyisoquinolin-4-OL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting specific receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 6,7-Dimethoxyisoquinolin-4-OL involves its interaction with specific molecular targets. It is known to bind to sigma receptors, particularly sigma-2 receptors, which are overexpressed in various malignant tumors. This binding can modulate cell proliferation and apoptosis pathways, making it a potential candidate for anticancer drug development .
類似化合物との比較
6,7-Dimethoxyquinazoline-4(3H)-one: Known for its potential in treating Alzheimer’s disease.
4,6,7-Substituted Quinazoline Derivatives: Evaluated for their antiproliferative activities against cancer cells
Uniqueness: 6,7-Dimethoxyisoquinolin-4-OL is unique due to its specific substitution pattern and its ability to interact with sigma receptors, which distinguishes it from other isoquinoline derivatives
特性
CAS番号 |
71521-95-4 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC名 |
6,7-dimethoxyisoquinolin-4-ol |
InChI |
InChI=1S/C11H11NO3/c1-14-10-3-7-5-12-6-9(13)8(7)4-11(10)15-2/h3-6,13H,1-2H3 |
InChIキー |
IHJUKWGVVZQBQT-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C2C(=C1)C=NC=C2O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


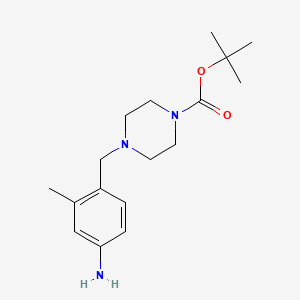
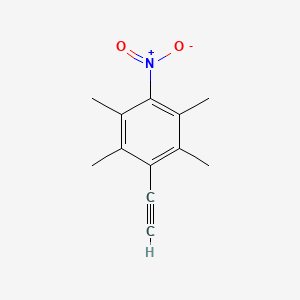

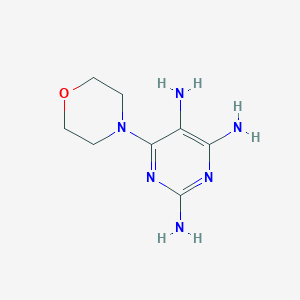
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)

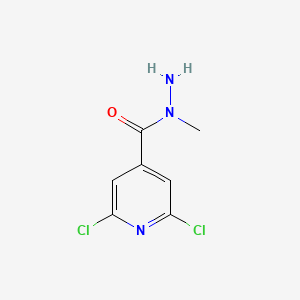
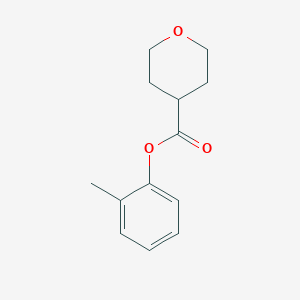
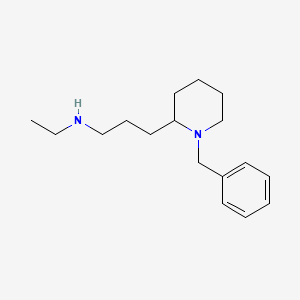
![4-(3,4-Dichloro-phenyl)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13958015.png)
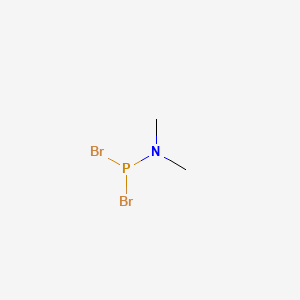
![2-Methyl-3-[4-(propan-2-yl)phenyl]prop-2-enoic acid](/img/structure/B13958028.png)
![2-{[(2E)-3,7,11,15-tetramethyl-2-hexadecen-1-yl]oxy}tetrahydro-2H-pyran](/img/structure/B13958031.png)
